Cas no 61922-31-4 ([1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER)

1,1'-Biphenyl]-4-carboxylic acid, 4'-(octyloxy)-, ethyl ester is a biphenyl-based ester derivative characterized by its unique molecular structure, combining a carboxylate group with an octyloxy side chain. This compound is primarily utilized in organic synthesis and materials science due to its stability and liquid crystalline properties. The extended alkyl chain enhances solubility in nonpolar solvents, making it suitable for applications in advanced material formulations. Its biphenyl core contributes to rigid-rod molecular geometry, which is advantageous in the development of liquid crystal displays (LCDs) and other optoelectronic materials. The ethyl ester group further improves processability, facilitating its incorporation into polymeric systems.
[1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER structure
61922-31-4 structure
Product Name:[1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER
CAS No:61922-31-4
MF:C23H30O3
MW:354.482507228851
CID:3172092
PubChem ID:14745884
Update Time:2025-10-30

[1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER
    • SCHEMBL8181561
    • 4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester, 97%
    • 4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester
    • ethyl 4-(4-octoxyphenyl)benzoate
    • starbld0016445
    • MFCD00368960
    • 61922-31-4
    • Ethyl 4'-(octyloxy)-[1,1'-biphenyl]-4-carboxylate
    • Inchi: 1S/C23H30O3/c1-3-5-6-7-8-9-18-26-22-16-14-20(15-17-22)19-10-12-21(13-11-19)23(24)25-4-2/h10-17H,3-9,18H2,1-2H3
    • InChI Key: BXPMEKJOVCPRAB-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=CC=1)C1C=CC(C(=O)OCC)=CC=1)CCCCCCCC

Computed Properties

  • Exact Mass: 354.21949481Da
  • Monoisotopic Mass: 354.21949481Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 12
  • Complexity: 366
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.7
  • Topological Polar Surface Area: 35.5Ų

[1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER Security Information

[1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester
61922-31-4 97%
1g
$993.00 2024-04-19
A2B Chem LLC
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4'-Octyloxy-biphenyl-4-carboxylic acid ethyl ester
61922-31-4 97%
5g
$2523.00 2024-04-19

Additional information on [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER

Introduction to [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER (CAS No. 61922-31-4)

[1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER] is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 61922-31-4, belongs to the class of biphenyl derivatives and is characterized by an ethyl ester group attached to the carboxylic acid moiety at the 4-position of one biphenyl ring, while the other ring is modified with an octyloxy group at the 4'-position. Such structural features make it a promising candidate for various biochemical and pharmacological investigations.

The synthesis of [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER involves a series of well-defined chemical reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the functionalization of biphenyl at the 4-position to introduce a carboxylic acid group, followed by esterification to convert this group into an ethyl ester. Subsequently, the introduction of the octyloxy group at the 4'-position of the biphenyl core is achieved through nucleophilic substitution or other appropriate coupling reactions. The synthetic pathway must be optimized to ensure high yield and purity, which are crucial for subsequent applications in research and development.

One of the most compelling aspects of [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER is its potential as a building block in medicinal chemistry. The biphenyl core is known for its stability and ability to participate in various non-covalent interactions, making it an ideal scaffold for drug design. The presence of both a carboxylic acid ethyl ester and an octyloxy group introduces additional functional handles that can be further modified to enhance binding affinity or target specificity. This flexibility has led to its exploration in the development of novel therapeutic agents targeting various biological pathways.

Recent research has highlighted the utility of biphenyl derivatives in addressing neurological disorders. Studies have demonstrated that compounds with similar structural motifs can modulate neurotransmitter receptors and ion channels, thereby offering potential treatments for conditions such as Alzheimer's disease and Parkinson's disease. [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER has been investigated for its ability to interact with specific protein targets involved in these pathologies. Preliminary findings suggest that it may exhibit neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation.

The octyloxy substituent in [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER also contributes to its pharmacokinetic properties. This aliphatic chain can enhance solubility and improve membrane permeability, which are critical factors for drug bioavailability. By optimizing the length and nature of this substituent, researchers can fine-tune the compound's pharmacokinetic profile to achieve desired therapeutic effects while minimizing side effects.

In addition to its pharmaceutical applications, [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER has shown promise in materials science. Its rigid biphenyl core makes it a suitable candidate for designing liquid crystals and organic semiconductors. These materials are widely used in display technologies and electronic devices due to their unique optical and electronic properties. The presence of functional groups such as carboxylic acid esters and alkoxy chains allows for further modifications that can tailor the material's properties for specific applications.

The chemical stability of [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER under various conditions is another area of interest. Researchers have conducted studies to evaluate its behavior under different pH levels, temperatures, and solvent systems. These studies are essential for understanding how the compound will perform in real-world scenarios and for guiding its formulation into stable pharmaceutical products or advanced materials.

Future directions in the study of [1,1'-BIPHENYL]-4-CARBOXYLIC ACID, 4'-(OCTYLOXY)-, ETHYL ESTER include exploring its role in combinatorial chemistry and high-throughput screening assays. By integrating this compound into libraries of diverse molecules, researchers can accelerate the discovery of novel drug candidates with improved efficacy and reduced toxicity. Furthermore,its incorporation into biosensor systems may enable new methods for detecting biological markers associated with diseases.

The versatility of [1,1'-BIPHENYL]-4-CARBOXYLIC ACID,[CAS NO].61922-31-4 underscores its importance as a versatile intermediate in synthetic chemistry。 Its unique structural features make it a valuable tool for researchers across multiple disciplines。 As our understanding of molecular interactions continues to grow,the potential applications of this compound are likely to expand,leading to innovative solutions in medicine、materials science,and beyond。

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